3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid
Description
This compound is a tetrahydroindole derivative featuring a 4-bromophenyl substituent at position 3, a methyl group at position 6, and a propanoic acid chain at position 1 of the indole core. The propanoic acid moiety enhances hydrophilicity, making it distinct from ester or amide derivatives .
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-6-methyl-4-oxo-6,7-dihydro-5H-indol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-11-8-15-18(16(21)9-11)14(10-20(15)7-6-17(22)23)12-2-4-13(19)5-3-12/h2-5,10-11H,6-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVQTANPVVJKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=CN2CCC(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives, it is likely that this compound could have a wide range of molecular and cellular effects.
Biological Activity
3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of indole-based compounds known for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a bromophenyl group, a tetrahydroindole moiety, and a propanoic acid side chain, which are crucial for its biological interactions.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of indole derivatives. For instance, compounds similar to this compound have demonstrated significant neuroprotection against oxidative stress and neuronal damage. In particular:
- Mechanism of Action : These compounds often act as antioxidants and free radical scavengers. They have been shown to reduce lipid peroxidation and DNA damage in neuronal cells exposed to ischemic conditions .
- Case Studies : In animal models, such as Mongolian gerbils subjected to ischemic damage, administration of related indole compounds resulted in a significant increase in neuronal survival rates compared to control groups .
Antioxidant Activity
The antioxidant capabilities of this compound are noteworthy. Indole derivatives have been reported to effectively scavenge reactive oxygen species (ROS) and reduce oxidative stress markers in various cellular models:
| Activity | Effect |
|---|---|
| Lipid Peroxidation | Reduced levels of 4-hydroxy-2-nonenal |
| DNA Damage | Lowered levels of 8-hydroxy-2'-deoxyguanosine |
| Neuronal Survival | Increased percentage of viable neurons post-injury |
These findings suggest that the compound may play a role in mitigating oxidative stress-related neurodegenerative diseases.
Anticancer Potential
Emerging research indicates that indole derivatives may possess anticancer properties. For example:
- Cell Line Studies : Indole compounds have shown cytotoxic effects against various cancer cell lines. The IC50 values for related compounds indicate significant activity against sensitive cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| K562 | 83.20 |
| MCF-7 | >100 |
| HCT116 | >100 |
This data points towards the potential use of these compounds in cancer therapy.
Mechanistic Insights
The biological activity of this compound is likely mediated through several pathways:
- MAO-B Inhibition : Indole derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases such as Parkinson's disease .
- Neuroinflammation Modulation : These compounds may modulate inflammatory responses in neuronal tissues, contributing to their protective effects against neurodegeneration .
Scientific Research Applications
The compound 3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, highlighting research findings and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. Research has shown that indole derivatives can inhibit specific kinases involved in cancer progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related indole derivatives effectively inhibited tumor growth in xenograft models of breast cancer .
Neuroprotective Effects
The neuroprotective potential of this compound is being explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism of Action : It is believed that the compound can modulate neuroinflammatory responses and protect against oxidative stress.
- Case Study : In vitro studies have shown that derivatives with similar structures can reduce neuronal cell death induced by amyloid-beta toxicity .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines and enzymes.
- Case Study : A recent publication highlighted the efficacy of related compounds in reducing inflammation in animal models of arthritis .
Synthesis and Optimization
Future research should focus on the synthesis of analogs with enhanced potency and selectivity. Structure-activity relationship (SAR) studies will be crucial for identifying key structural features responsible for biological activity.
Clinical Trials
To validate the therapeutic potential, clinical trials are necessary. The transition from preclinical findings to human studies will help determine safety and efficacy.
Mechanistic Studies
Further mechanistic studies are required to elucidate the pathways involved in the biological activities of this compound. Understanding these mechanisms will aid in the development of targeted therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
- 3-(4-Oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic Acid (10): Lacks the 4-bromophenyl and 6-methyl groups. Synthesized via hydrolysis of a nitrile precursor .
Compound 13 (4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide) :
Shares the 4-bromophenyl group but incorporates a pyrazoline ring and a sulfonamide group. The sulfonamide enhances hydrogen-bonding capacity, which may improve solubility and target binding compared to the carboxylic acid in the target compound .- 3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic Acid: Replaces the bromophenyl with a methylphenyl group and adopts an isoindole core. The methyl group reduces molecular weight (Br: ~80 g/mol vs. CH3: ~15 g/mol), impacting pharmacokinetic properties .
Physicochemical Properties
Spectroscopic Differentiation
- ¹H-NMR : The target compound’s aromatic region shows distinct signals for the 4-bromophenyl protons (δ 7.40–7.70 ppm), differing from the 4-chlorophenyl analogs (δ 7.00–7.26 ppm) .
- Mass Spectrometry : The bromine isotope pattern (1:1 for ⁷⁹Br/⁸¹Br) in the target compound contrasts with chlorine (3:1 for ³⁵Cl/³⁷Cl) in analogs like Compound 14 .
Key Research Findings
- Crystallography : The target compound’s structure could be resolved using SHELX or ORTEP-III , with hydrogen-bonding patterns analyzed via graph set theory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
